
2,6-Diisopropyliodobenzene
概要
説明
2,6-Diisopropyliodobenzene is an organic compound with the molecular formula C12H17I. It consists of a benzene ring substituted with two isopropyl groups and one iodine atom. This compound is a derivative of 1,3-diisopropylbenzene, an aromatic hydrocarbon. The iodine atom is located at the 2-position on the benzene ring, while the isopropyl groups are at the 1 and 3 positions .
準備方法
Synthetic Routes and Reaction Conditions
2,6-Diisopropyliodobenzene can be synthesized through various methods. One common approach involves the iodination of 1,3-diisopropylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine selectively attaching to the 2-position of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
2,6-Diisopropyliodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding dihydroxy derivatives.
Reduction Reactions: Reduction of the iodine atom can yield 1,3-diisopropylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Oxidation: Dihydroxy derivatives.
Reduction: 1,3-diisopropylbenzene.
科学的研究の応用
2,6-Diisopropyliodobenzene has several applications in scientific research:
Photocatalytic Organic Reactions: Derivatives of this compound are used as photocatalysts in organic reactions, such as photoredox catalytic tandem oxidation-[3+2] cycloaddition reactions.
Aerobic Oxidation: It is investigated for its role in the aerobic oxidation of organic compounds, yielding valuable pharmaceutical starting materials.
Zeolite Characterization: The compound is used to characterize the effective pore size of large and extra-large pore zeolites.
作用機序
The mechanism of action of 2,6-Diisopropyliodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s aromatic structure allows it to undergo electrophilic and nucleophilic aromatic substitution reactions .
類似化合物との比較
Similar Compounds
1,3-Diisopropylbenzene: A precursor to 2,6-Diisopropyliodobenzene, lacking the iodine atom.
This compound: Another isomer with iodine atoms at different positions.
2-Iodo-1,3-bis(propan-2-yl)benzene: A similar compound with slight structural variations.
Uniqueness
This compound is unique due to the specific positioning of the iodine atom, which imparts distinct reactivity and chemical properties. This unique structure makes it valuable in specialized applications, such as photocatalysis and organic synthesis .
特性
IUPAC Name |
2-iodo-1,3-di(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17I/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYZPYVCTLOROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432936 | |
| Record name | 2-Iodo-1,3-diisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163704-47-0 | |
| Record name | 2-Iodo-1,3-diisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
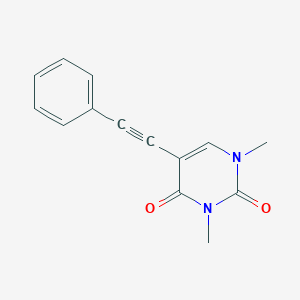
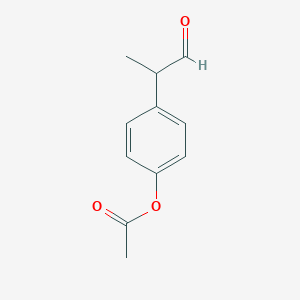
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)
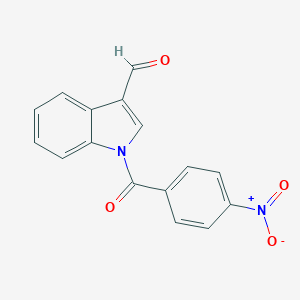
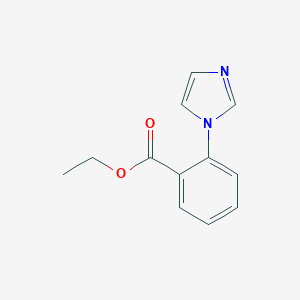
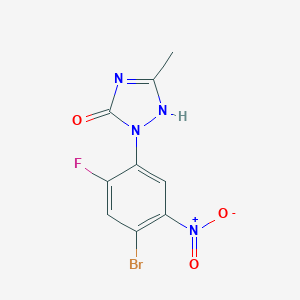





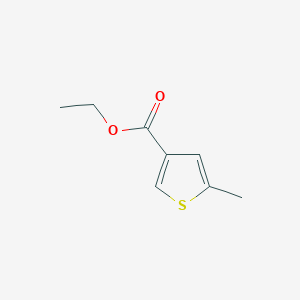

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)
